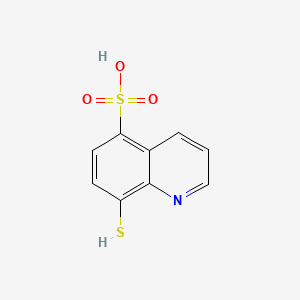

8-Sulfanylquinoline-5-sulfonic acid

Description

Properties

IUPAC Name |

8-sulfanylquinoline-5-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S2/c11-15(12,13)8-4-3-7(14)9-6(8)2-1-5-10-9/h1-5,14H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQNQBAMHUJCEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)S)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00973806 | |

| Record name | 8-Sulfanylquinoline-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5825-36-5 | |

| Record name | 5-Quinolinesulfonic acid, 8-mercapto- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005825365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Sulfanylquinoline-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the sulfonation of 8-mercaptoquinoline using sulfuric acid or chlorosulfonic acid under controlled conditions . The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.

Industrial Production Methods

In industrial settings, the production of 8-Sulfanylquinoline-5-sulfonic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-Sulfanylquinoline-5-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives.

Reduction: The sulfonic acid group can be reduced to form sulfinate or sulfenate derivatives.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfinate or sulfenate derivatives.

Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

8-Sulfanylquinoline-5-sulfonic acid has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.

Industry: Utilized in the manufacture of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 8-Sulfanylquinoline-5-sulfonic acid involves its interaction with biological targets through its sulfanyl and sulfonic acid groups. These functional groups enable the compound to form strong interactions with metal ions and proteins, disrupting their normal function. The compound’s antimicrobial activity is believed to result from its ability to chelate essential metal ions, thereby inhibiting the growth of microorganisms .

Comparison with Similar Compounds

8-Hydroxyquinoline-5-sulfonic Acid

8-Hydroxy-7-iodoquinoline-5-sulfonic Acid (CAS: 547-91-1)

- Structure : Iodine at the 7-position introduces steric and electronic effects.

- Properties : Enhanced heavy-atom effect for fluorescence quenching; used in spectroscopic analysis .

- Key Difference : The iodine substituent increases molecular weight (351.12 g/mol) and alters binding specificity compared to the sulfanyl analogue .

Sulfonamide Derivatives

8-Hydroxyquinoline-5-sulfonamides (e.g., 3a–f, 6a–f)

- Synthesis: Reacting 8-hydroxyquinoline-5-sulfonyl chloride with propargylamines yields sulfonamides with acetylene moieties .

- Activity: Derivatives like 8-hydroxy-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3a) show superior antibacterial activity (MIC: 2–8 µg/mL) compared to parent sulfonic acids, attributed to improved membrane permeability .

8-Methoxyquinoline-5-sulfonamides

Nitroxoline (8-Hydroxy-5-nitroquinoline)

- Structure: Nitro (-NO₂) group at the 5-position.

- Activity: Demonstrates higher anticancer potency (IC₅₀: ~5 µM) than 8-hydroxyquinoline-5-sulfonic acid, likely due to enhanced redox activity .

Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline)

- Structure : Chloro and iodo substituents.

- Application : Antifungal agent; the halogen atoms increase lipophilicity, improving blood-brain barrier penetration compared to sulfonic acid derivatives .

Metal Complexes

Fe(III) and Cu(II) Complexes

- 8-Hydroxyquinoline-5-sulfonic Acid Complexes: Exhibit broad-spectrum antimicrobial activity (e.g., 90% inhibition of E. coli at 50 µg/mL) .

- Comparison with 8-Sulfanylquinoline Complexes: The sulfanyl group’s stronger electron-donating capacity may enhance metal-binding stability, though this requires further study.

Salts and Solubility

Potassium and Trimethylamine Salts

- 8-Hydroxyquinoline-5-sulfonic Acid, Mono-potassium Salt: Improved aqueous solubility (>100 mg/mL vs. 25 mg/mL for the free acid), facilitating pharmaceutical formulations .

- Trimethylamine Salt : Used in organic synthesis for enhanced reactivity in anhydrous conditions .

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

8-Sulfanylquinoline-5-sulfonic acid is a member of the quinoline family distinguished by its unique chemical structure, which includes both sulfanyl and sulfonic acid functional groups. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer applications. Its ability to chelate metal ions enhances its biological efficacy, making it a subject of interest in various scientific studies.

Structure and Functional Groups

- Chemical Formula : C₉H₇N₁O₃S₂

- CAS Number : 5825-36-5

The presence of the sulfanyl group at the 8th position and the sulfonic acid group at the 5th position on the quinoline ring imparts distinct chemical reactivity and biological activity to this compound .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Metal Ion Chelation : The compound can form stable complexes with various metal ions, enhancing its antimicrobial properties .

- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial effects against various pathogens, including multidrug-resistant strains .

- Anticancer Activity : Research indicates that derivatives of quinoline compounds exhibit cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against several bacterial strains. In studies, it has been effective against:

- Staphylococcus aureus (including MRSA)

- Enterococcus faecalis

In vitro tests have demonstrated that this compound can inhibit bacterial growth at varying concentrations, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. A study involving various cancer cell lines revealed:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| Human Melanoma (C-32) | 50 | Cytotoxic |

| Breast Adenocarcinoma | 45 | Cytotoxic |

| Lung Adenocarcinoma | 60 | Cytotoxic |

The compound's ability to induce apoptosis in cancer cells has been linked to alterations in gene expression related to cell cycle regulation and apoptosis pathways .

Case Studies

- Antibacterial Activity Study :

- Anticancer Efficacy :

Applications in Research and Industry

This compound finds applications across various fields:

- Pharmaceutical Development : Investigated for potential use in developing new antimicrobial and anticancer drugs.

- Coordination Chemistry : Used as a ligand due to its ability to form stable complexes with metal ions.

- Dyes and Pigments : Employed in manufacturing processes for various dyes due to its unique chemical properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.